molecular formula C17H24N2O3 B6461289 tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate CAS No. 2386910-35-4

tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate

Cat. No. B6461289
CAS RN: 2386910-35-4
M. Wt: 304.4 g/mol
InChI Key: OAMNBZQHSFOLFA-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . Piperidine derivatives are often used as linkers in the development of targeted protein degradation .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate and tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate are commercially available. These compounds could potentially be modified to synthesize the compound you’re interested in.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Piperazine and N-Boc piperazine derivatives, such as tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

The derived compounds from piperazine and N-Boc piperazine have shown a wide spectrum of biological activities. These include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

X-ray Diffraction Studies

The structures of N-Boc piperazine derivatives can be confirmed by single crystal X-ray diffraction analysis . This helps in understanding the molecular structure and conformation of these compounds.

Biological Evaluation

The antibacterial and antifungal activities of N-Boc piperazine derivatives have been studied against several microorganisms . These compounds were found to be moderately active, indicating their potential use in the development of new antimicrobial agents.

Proteolysis-Targeting Chimera Molecules

Piperazine derivatives are used in the design of Proteolysis-Targeting Chimera (PROTAC) molecules . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

properties

IUPAC Name

tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-5-4-9-14(19)12-7-6-8-13(11-12)15(18)20/h6-8,11,14H,4-5,9-10H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMNBZQHSFOLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate

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